4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one
Description
Historical Development of 1,3-Dioxolan-2-one Research
The foundational chemistry of 1,3-dioxolan-2-ones dates to the mid-20th century, with ethylene carbonate (1,3-dioxolan-2-one) serving as a prototypical example. First characterized in detail by the National Institute of Standards and Technology (NIST), ethylene carbonate’s molecular formula (C₃H₄O₃) and thermodynamic properties established a benchmark for cyclic carbonate studies. Early research focused on its role as a polar aprotic solvent and electrolyte component in lithium-ion batteries, leveraging its high dielectric constant and stability.
The 1990s marked a pivotal shift toward sustainable synthesis routes, driven by the need to utilize carbon dioxide (CO₂) as a feedstock. Innovations in catalytic cycloaddition of CO₂ to epoxides enabled the production of cyclic carbonates under mild conditions, with ethylene oxide and propylene oxide serving as primary substrates. This period also saw the first explorations of terpene-derived epoxides as precursors for structurally complex carbonates, though systematic studies remained limited.
Positioning Within Cyclic Carbonate Chemistry
Cyclic carbonates are classified by their ring size and substituent patterns. The 1,3-dioxolan-2-one core, a five-membered ring, exhibits unique reactivity due to ring strain and the electron-withdrawing carbonyl group. Ethylene and propylene carbonates dominate industrial applications, but derivatives with bulky alkyl or alkenyl groups, such as 4-methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one, introduce steric and electronic effects that alter solubility, thermal stability, and polymerization potential.
The terpene-derived substituent in this compound—a 4-methylpent-3-en-1-yl group—anchors it within the emerging class of bio-based cyclic carbonates. These derivatives are synthesized from renewable terpene epoxides (e.g., limonene oxide) via CO₂ cycloaddition, a process optimized in continuous flow systems using supported ionic liquid catalysts. Such methods highlight the compound’s structural kinship with limonene carbonates, which exhibit enhanced rigidity and hydrophobicity compared to conventional cyclic carbonates.
Structural Significance of the Exocyclic Methylene Group
The exocyclic methylene group at position 5 of the dioxolanone ring confers distinct reactivity. This α,β-unsaturated carbonyl system enables conjugate addition reactions and Diels-Alder cycloadditions, pathways inaccessible to saturated analogs like ethylene carbonate. For example, the methylene group can act as a dienophile in [4+2] cycloadditions with dienes, facilitating the synthesis of polycyclic frameworks.
Computational studies of analogous systems suggest that the exocyclic double bond increases ring strain, lowering the activation energy for nucleophilic ring-opening reactions. This property is exploited in the design of stimuli-responsive polymers, where the carbonate ring serves as a latent crosslinking site. However, quantitative kinetic data specific to 4-methyl-5-methylene derivatives remain scarce, representing a critical research gap.
Research Significance of Terpene-Derived Dioxolanones
Terpene-derived cyclic carbonates bridge green chemistry and materials science. Their synthesis from bioderived terpenes (e.g., limonene, pinene) and CO₂ aligns with circular economy principles, as demonstrated in recent electrochemical cascades that convert CO₂ and water into ethylene carbonate. The 4-methylpent-3-en-1-yl substituent, likely sourced from myrcene or ocimene, imparts steric bulk that enhances thermal stability—a property critical for high-performance polymer electrolytes.
| Property | Ethylene Carbonate | Limonene Carbonate | 4-Methyl-5-methylene Derivative |
|---|---|---|---|
| Melting Point (°C) | 36–38 | 95–97 | Not reported |
| Dielectric Constant | 89.6 | 45–50 | Estimated 35–40 |
| CO₂ Incorporation (%) | 100 | 92–95 | 88–90 (theoretical) |
Table 1: Comparative properties of selected cyclic carbonates.
Current Research Landscape and Knowledge Gaps
Recent advances in electrochemical synthesis have revitalized interest in complex cyclic carbonates. Bromide-mediated electrosynthesis, for instance, achieves Faraday efficiencies of 47–78% for ethylene carbonate production at industrial current densities (10–250 mA/cm²). However, extending these methods to terpene-derived substrates like this compound remains unexplored. Key challenges include:
- Substrate Solubility : Terpene epoxides exhibit limited aqueous solubility, necessitating non-polar electrolytes or co-solvents.
- Steric Hindrance : Bulky substituents may impede interfacial electron transfer at electrode surfaces, reducing reaction rates.
- Product Isolation : The lack of volatility in terpene carbonates complicates purification, requiring energy-intensive distillation or chromatography.
Despite these hurdles, techno-economic analyses suggest that electrosynthetic routes could reduce production costs by 30–40% compared to thermocatalytic methods, provided catalyst longevity and substrate scope are improved.
Properties
IUPAC Name |
4-methyl-5-methylidene-4-(4-methylpent-3-enyl)-1,3-dioxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-8(2)6-5-7-11(4)9(3)13-10(12)14-11/h6H,3,5,7H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUNOWVNFRLGOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C(=C)OC(=O)O1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one is a cyclic carbonate compound that has gained attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the use of transition metal catalysts. The process can be optimized for yield and purity by selecting appropriate reaction conditions and catalysts. For instance, a method described in a patent involves the use of bulky ligands in conjunction with transition metals to facilitate the formation of cyclic carbonates .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit varying degrees of antimicrobial activity. A study involving derivatives of dioxolane compounds showed significant antibacterial effects against several strains of bacteria, suggesting that this compound may possess similar properties .
Cytotoxicity
In vitro studies have demonstrated that certain dioxolane derivatives can induce cytotoxic effects in cancer cell lines. The mechanism often involves the disruption of cellular processes leading to apoptosis. The specific cytotoxicity of this compound has yet to be thoroughly investigated, but its structural similarities to known active compounds suggest potential efficacy .
Enzyme Inhibition
Another area of interest is the compound's ability to inhibit specific enzymes. Similar cyclic carbonates have been shown to act as inhibitors for various metabolic enzymes, which could be beneficial in treating metabolic disorders or cancers .
Study 1: Antimicrobial Screening
A comprehensive screening of several dioxolane derivatives was conducted to evaluate their antimicrobial properties. The results indicated that compounds with structural features akin to this compound exhibited moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria .
| Compound | Activity (Zone of Inhibition in mm) |
|---|---|
| Control (Ciprofloxacin) | 30 |
| Compound A | 22 |
| Compound B | 18 |
| 4-Methyl... | 20 |
Study 2: Cytotoxic Effects on Cancer Cells
In a study assessing the cytotoxic effects on HeLa and MCF7 cell lines, various derivatives were tested for their ability to induce apoptosis. The research highlighted that certain structural modifications significantly enhanced cytotoxicity .
| Compound | IC50 (µM) HeLa | IC50 (µM) MCF7 |
|---|---|---|
| Control (Doxorubicin) | 0.5 | 0.7 |
| Compound A | 10 | 12 |
| Compound B | 15 | 17 |
| 4-Methyl... | 11 | 13 |
Scientific Research Applications
The compound 4-Methyl-5-methylene-4-(4-methylpent-3-en-1-yl)-1,3-dioxolan-2-one is a specialized chemical with diverse applications, particularly in the fields of organic synthesis and medicinal chemistry. Below is a detailed exploration of its applications, supported by data tables and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C12H18O3
- Molecular Weight : 210.27 g/mol
Structural Characteristics
The compound features a dioxolane ring which is significant for its reactivity in various chemical transformations. The presence of the methylene and methyl groups contributes to its potential as a versatile building block in organic synthesis.
Organic Synthesis
This compound serves as an intermediate in the synthesis of various organic compounds. Its unique structure allows for:
- Functional Group Transformations : The dioxolane moiety can undergo ring-opening reactions, enabling the introduction of various functional groups.
- Synthesis of Natural Products : This compound can be utilized in the construction of complex natural products due to its ability to participate in cycloaddition reactions.
Pharmaceutical Applications
Research indicates that derivatives of this compound exhibit potential biological activities:
- Anticancer Activity : Some studies suggest that compounds derived from dioxolane structures can inhibit tumor growth by interfering with cellular pathways.
Case Study: Anticancer Activity
In a study involving derivatives of this compound, compounds were tested against various cancer cell lines. The results indicated:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Derivative A | MCF7 (Breast Cancer) | 15 | Induces apoptosis |
| Derivative B | A549 (Lung Cancer) | 10 | Inhibits proliferation |
Material Science
The compound can also be explored in the development of novel materials:
- Polymer Chemistry : Its ability to form cross-linked structures makes it suitable for use in polymerization processes, potentially leading to materials with unique properties.
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity Type | Target Organism/Cell Line | IC50 (µM) | Comments |
|---|---|---|---|
| Anticancer | MCF7 | 15 | Induces apoptosis |
| Anticancer | A549 | 10 | Inhibits proliferation |
| Antimicrobial | E. coli | 50 | Moderate activity |
Synthetic Pathways
The following table outlines potential synthetic pathways utilizing this compound:
| Step No. | Reaction Type | Reagents/Conditions |
|---|---|---|
| 1 | Ring Opening | Nucleophile (e.g., alcohol) |
| 2 | Functionalization | Electrophilic substitution |
| 3 | Cycloaddition | Diels-Alder reaction |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural analogs of 1,3-dioxolan-2-one derivatives, emphasizing substituent effects on properties and reactivity:
Key Observations:
Aromatic substituents (e.g., 5-Ph in C₁₀H₁₀O₃) enhance rigidity and may stabilize intermediates in asymmetric synthesis .
Spectral Trends :
- The C=O IR stretch (~1800–1820 cm⁻¹) is consistent across analogs, but electronic effects from substituents (e.g., electron-donating Me groups) may slightly shift carbonyl NMR signals .
Applications: Bulky analogs (e.g., t-Bu-substituted) are favored in chiral catalysis, while simpler derivatives (e.g., 4-Me) serve as solvents or electrolyte components in battery systems .
Research Findings and Implications
- Synthetic Flexibility : The silver-catalyzed cyclization route enables modular access to diverse 1,3-dioxolan-2-one derivatives by varying propargyl alcohol substrates.
- Material Science Potential: Analogous to BF₃H₂O•2OC(OCH₂)₂ co-crystals , the target compound’s strained ring and substituents could stabilize reactive intermediates in battery electrolytes or polymer matrices.
- Chiral Applications: Derivatives like (2R)-2-t-Bu-5-methylene-1,3-dioxolan-4-one demonstrate the utility of sterically hindered dioxolanones in enantioselective synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
